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Avermectin A2b monosaccharide -

Avermectin A2b monosaccharide

Catalog Number: EVT-1579930
CAS Number:
Molecular Formula: C41H62O12
Molecular Weight: 746.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Avermectin A2b monosaccharide is a glycoside.
Overview

Avermectin A2b monosaccharide is a derivative of the avermectin family, which are naturally occurring compounds produced by the bacterium Streptomyces avermitilis. These compounds are primarily known for their potent anti-parasitic properties and are widely used in veterinary medicine and agriculture. Avermectin A2b specifically is one of the components derived from the avermectin complex, which includes several closely related structures such as A1a, A2a, B1a, and B2a.

Source

Avermectin compounds are produced by Streptomyces avermitilis, a soil-dwelling bacterium. The biosynthesis of avermectins involves a complex pathway that includes polyketide synthases and various modifying enzymes. The specific structure of avermectin A2b monosaccharide is influenced by genetic and environmental factors during fermentation processes.

Classification

Avermectin A2b monosaccharide belongs to the class of macrolides, characterized by a large lactone ring. This compound can be classified under:

  • Chemical Family: Macrolides
  • Biological Activity: Anti-parasitic agent
  • Structural Type: Glycosylated avermectin
Synthesis Analysis

Methods

The synthesis of avermectin A2b monosaccharide involves several key steps:

  1. Fermentation: Cultivation of Streptomyces avermitilis under controlled conditions to produce avermectin.
  2. Extraction and Purification: Isolation of the crude avermectin mixture followed by chromatographic techniques to separate specific components.
  3. Chemical Modification: The conversion of avermectin aglycone to its monosaccharide form through glycosylation reactions.

Technical Details

The biosynthetic pathway includes:

  • Polyketide Synthase Complex: The initial assembly of the avermectin backbone is catalyzed by a multi-enzyme complex that adds acetate and propionate units.
  • Glycosylation: Specific enzymes such as AveBI facilitate the addition of sugar moieties to form the monosaccharide derivative.
Molecular Structure Analysis

Structure

Avermectin A2b monosaccharide features a macrolide structure with a glycosylated component. The molecular formula can be represented as C47H75O14C_{47}H_{75}O_{14}, indicating its composition.

Data

  • Molecular Weight: Approximately 825.1 g/mol
  • Structural Characteristics: It consists of a large lactone ring with multiple hydroxyl groups and an attached sugar moiety, which influences its solubility and biological activity.
Chemical Reactions Analysis

Reactions

The principal chemical reactions involved in the synthesis and modification of avermectin A2b monosaccharide include:

  • Glycosylation Reactions: These reactions involve the transfer of sugar units to the aglycone structure, typically using activated sugar donors such as dTDP-sugar.
  • Hydrolysis Reactions: Under certain conditions, avermectins can undergo hydrolysis, leading to degradation products such as aglycones or monosaccharides.

Technical Details

The stability of avermectins is influenced by pH levels; they are most stable around pH 6.2 to 6.3, which is critical during formulation processes to minimize degradation.

Mechanism of Action

Process

Avermectin A2b monosaccharide exerts its biological effects primarily through:

  • Binding to Glutamate-Gated Chloride Channels: This binding leads to hyperpolarization of nerve and muscle cells in parasites, resulting in paralysis and death.
  • Inhibition of Neurotransmission: By interfering with neurotransmitter release, it disrupts normal physiological functions in target organisms.

Data

Studies have shown that compounds like avermectin A2b demonstrate high efficacy against nematodes and arthropods, making them valuable in both agricultural and veterinary applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid or powder.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its lipophilic nature.

Chemical Properties

  • Stability: Sensitive to acidic conditions; optimal stability at neutral pH.
  • Melting Point: Specific melting points vary slightly among different derivatives but generally fall within similar ranges due to structural similarities.
Applications

Scientific Uses

Avermectin A2b monosaccharide is utilized in various fields:

  • Veterinary Medicine: Used as an antiparasitic agent for livestock and pets.
  • Agriculture: Employed in crop protection against pests due to its effectiveness at low dosages.
  • Research Applications: Investigated for potential therapeutic uses against other parasitic infections in humans.
Biosynthesis and Genetic Regulation of Avermectin A2b Monosaccharide

Genomic Organization of Streptomyces avermitilis Biosynthetic Gene Clusters

The avermectin A2b monosaccharide originates from a highly specialized 82-kb biosynthetic gene cluster (ave) within the linear chromosome of Streptomyces avermitilis [5] [10]. This cluster comprises 18 open reading frames (ORFs) organized into three functional modules: polyketide synthase (PKS) genes (aveA1-A4), aglycone modification genes (aveC, aveD, aveE, aveF), and oleandrose biosynthesis/attachment genes (aveB1-B8) [5] [6]. The cluster exhibits convergent transcription, with aveA1/A2 and aveA3/A4 transcribed toward each other, flanking the modification and glycosylation genes [5]. Notably, the A2b pathway shares core machinery with other avermectins but diverges through substrate channeling controlled by aveC (dehydratase) and the absence of aveD (methyltransferase) activity, leading to its characteristic C5-OH group and unmethylated C25 isobutyl side chain [6] [7].

Table 1: Core Genes in the Avermectin A2b Biosynthetic Cluster

GeneFunctionRole in A2b Biosynthesis
aveA1-A4Polyketide synthase (12 modules)Assembles aglycone backbone using isobutyryl-CoA starter unit
aveCDehydrataseEnables C22–C23 unsaturation (A-series)
aveFKetoreductaseCatalyzes C5 keto-reduction to hydroxyl group
aveBII-BVIIIOleandrose biosynthesisGenerates dTDP-L-oleandrose monosaccharide
aveBIGlycosyltransferaseAttaches oleandrose to C13 of aglycone

Role of Polyketide Synthase (PKS) Systems in Avermectin A2b Precursor Assembly

Avermectin A2b aglycone assembly employs a type I modular PKS system involving four giant polypeptides (AVES1–4) with 12 functional modules [5] [9]. The A2b pathway initiates with isobutyryl-CoA as the starter unit (distinct from 2-methylbutyryl-CoA used in B-components), selectively loaded by the loading module of AVES1 [5] [7]. Module-specific activities incorporate:

  • 7 acetate units (from malonyl-CoA)
  • 5 propionate units (from methylmalonyl-CoA)
  • Oleate-derived chain termination at module 12 [5] [9]Crucially, module 6 contains a dehydratase (DH) domain enabling C22–C23 unsaturation (characteristic of A-series avermectins), while module 2 lacks a methyltransferase domain, resulting in an unmethylated C25 side chain (A2b specificity) [6] [9]. The thioesterase domain of AVES4 catalyzes cyclization to form the 16-membered lactone scaffold (6,8a-seco-6,8a-deoxy-5-oxoavermectin aglycone) [5].

Enzymatic Pathways for Oleandrose Monosaccharide Derivatization

Avermectin A2b features L-oleandrose monosaccharide attachment at C13, synthesized via a five-step pathway encoded by aveBII-BVIII [5] [7]:

  • dTDP-glucose synthesis: Initiated by AveBVIII (glucose-1-phosphate thymidylyltransferase)
  • 4,6-Dehydration: Catalyzed by AveBVII (dTDP-glucose 4,6-dehydratase) to form dTDP-4-keto-6-deoxyglucose
  • 3,5-Epimerization: Mediated by AveBVI (C3/C5 epimerase)
  • C4-Keto reduction: By AveBV (NADPH-dependent reductase) to yield dTDP-L-olivose
  • C3-O-Methylation: Executed by AveBIV (S-adenosylmethionine-dependent methyltransferase) to generate dTDP-L-oleandrose [5]The glycosyltransferase AveBI then transfers oleandrose to the C13 hydroxyl of the A2b aglycone. Unlike di-saccharide-modified congeners (e.g., B1a), A2b retains a monosaccharide due to the absence of aveR-mediated second glycosylation [6].

Regulatory Mechanisms of ave Genes in Substrate-Specific Modifications

Avermectin A2b yield is governed by hierarchical regulation:

  • Cluster-situated control: The LAL-family regulator aveR activates transcription of PKS and glycosylation genes [4] [8]. aveR knockout abolishes A2b production [6].
  • Pleiotropic regulators:
  • TetR-family AveT (SAV3619) enhances aveR expression by repressing efflux pump gene aveM, increasing precursor flux [4]
  • MarR-family SAV4189 activates aveR indirectly while repressing efflux transporter sav_4190 [8]
  • Substrate channeling: The dehydratase AveC competes with methyltransferase AveD for the polyketide intermediate. A2b production dominates when aveD expression is low, as AveC-mediated dehydration precedes methylation [6] [7].
  • Feedback inhibition: Late pathway intermediates (e.g., C5-O-B1) bind AveT, derepressing aveT expression and boosting precursor supply [4].

Comparative Analysis of A2b-Specific Biosynthetic Pathways vs. Other Avermectin Congeners

Avermectin A2b diverges from other congeners through discrete enzymatic modifications:

Table 2: Biosynthetic Differences Between Avermectin A2b and Key Congeners

FeatureAvermectin A2bAvermectin B1aAvermectin A1a
Starter UnitIsobutyryl-CoA2-Methylbutyryl-CoAIsobutyryl-CoA
C25 SubstituentIsobutyl (CH₂CH₃)Isopropyl (CH₃)Isobutyl (CH₂CH₃)
C22–C23 BondDouble bond (Δ22,23)Double bond (Δ22,23)Double bond (Δ22,23)
C5 ModificationOH groupOH groupO-methyl group
Sugar UnitsMonosaccharide (oleandrose)Disaccharide (oleandrosyl-oleandrose)Monosaccharide (oleandrose)
Key GenesaveC⁺ aveD⁻aveC⁺ aveD⁺aveC⁻ aveD⁺
  • Starter unit specificity: A2b uses isobutyryl-CoA (derived from valine), whereas B-components use 2-methylbutyryl-CoA (from isoleucine) [7] [9].
  • Aglycone modifications:
  • A2b vs. A1a: Absence of AveD-mediated C5-O-methylation distinguishes A2b (C5-OH) from A1a (C5-OCH₃) [6]
  • A2b vs. B2a: Identical glycosylation but different starter units (isobutyryl vs. 2-methylbutyryl) [5]
  • Glycosylation pattern: Unlike disaccharide-modified B1a, A2b retains monosaccharide due to truncated glycosyltransferase activity [6].
  • Regulatory optimization: Industrial strains overexpressing aveT or deleting aveM show 3.3-fold increased A2b titers, confirming shared regulatory bottlenecks with other avermectins [4] [8].

Table 3: Enzymatic Determinants of Avermectin Congener Diversity

EnzymeFunctionImpact on Congener Profile
Acyltransferase (Loading Module)Starter unit selectionIsobutyryl-CoA → A-series; 2-Methylbutyryl-CoA → B-series
AveCC22–C23 dehydrationΔ22,23 bond → A-series; Absence → B-series*
AveDC5-O-methylationO-methyl → A1/B1; OH → A2/B2
AveBIGlycosylationMono/di-saccharide attachment
AveFC5-ketoreductionEssential for all B-components

*Note: B-series components lack C22–C23 unsaturation only if AveC is inactive [5] [7].

Properties

Product Name

Avermectin A2b monosaccharide

IUPAC Name

(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Molecular Formula

C41H62O12

Molecular Weight

746.9 g/mol

InChI

InChI=1S/C41H62O12/c1-21(2)35-25(6)31(42)19-40(53-35)18-29-16-28(52-40)14-13-23(4)36(51-33-17-32(46-8)34(43)26(7)49-33)22(3)11-10-12-27-20-48-38-37(47-9)24(5)15-30(39(44)50-29)41(27,38)45/h10-13,15,21-22,25-26,28-38,42-43,45H,14,16-20H2,1-9H3/b11-10+,23-13+,27-12+/t22-,25-,26-,28+,29-,30-,31-,32-,33-,34-,35+,36-,37+,38+,40-,41+/m0/s1

InChI Key

GXBZQGMJJGJFFX-XDVLZLKUSA-N

Canonical SMILES

CC1C=CC=C2COC3C2(C(C=C(C3OC)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)O)OC)C)OC6(C4)CC(C(C(O6)C(C)C)C)O)O

Isomeric SMILES

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3OC)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O)OC)\C)O[C@]6(C4)C[C@@H]([C@@H]([C@H](O6)C(C)C)C)O)O

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